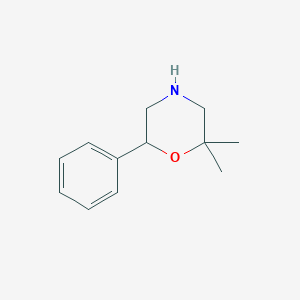

2,2-Dimethyl-6-phenylmorpholine

Description

2,2-Dimethyl-6-phenylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring with two methyl groups at the 2-position and a phenyl group at the 6-position. Morpholine derivatives are widely studied due to their versatility in pharmaceutical and chemical synthesis. This compound’s structural features, including its stereochemistry and substituent arrangement, influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2,2-dimethyl-6-phenylmorpholine |

InChI |

InChI=1S/C12H17NO/c1-12(2)9-13-8-11(14-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |

InChI Key |

XMDDPYQDOKILDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-phenylmorpholine typically involves the reaction of morpholine with appropriate reagents to introduce the dimethyl and phenyl groups. One common method is the alkylation of morpholine with 2,2-dimethyl-1-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-6-phenylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The table below highlights key morpholine derivatives with structural similarities to 2,2-Dimethyl-6-phenylmorpholine, based on substituent patterns and functional groups:

| Compound Name | CAS No. | Molecular Formula | Key Structural Features | Similarity Score | Applications |

|---|---|---|---|---|---|

| This compound | N/A | C₁₂H₁₇NO | 2,2-dimethyl, 6-phenyl substituents | Reference compound | Research intermediate, potential pharma |

| (2S,6S)-2,6-Dimethylmorpholine | 276252-73-4 | C₆H₁₃NO | 2,6-dimethyl groups, stereospecific (S,S) configuration | 1.00 | Chiral building block in synthesis |

| (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone | 1225590-85-1 | C₁₃H₁₅Cl₂NO₂ | 2,6-dimethylmorpholine + 2,6-dichlorobenzoyl group | N/A | Intermediate in agrochemicals |

| 2-(2,4-Dimethylphenyl)morpholine | 1094508-93-6 | C₁₂H₁₇NO | 2,4-dimethylphenyl substituent at morpholine 2-position | N/A | Experimental compound in drug discovery |

Notes:

- Similarity Scores : Calculated using Tanimoto coefficients or structural overlap metrics. For example, (2S,6S)-2,6-Dimethylmorpholine has a perfect structural similarity score (1.00) to its racemic forms .

- Substituent Impact : The presence of electron-withdrawing groups (e.g., chlorine in 1225590-85-1) enhances stability but may reduce bioavailability compared to phenyl or methyl groups .

Physicochemical Properties

- Solubility : Methyl and phenyl groups generally increase hydrophobicity, whereas chlorine substituents (as in 1225590-85-1) further reduce aqueous solubility.

- Stability : Morpholine rings with bulky substituents (e.g., 2,4-dimethylphenyl in 1094508-93-6) exhibit enhanced thermal stability but may complicate synthetic routes .

Biological Activity

2,2-Dimethyl-6-phenylmorpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two methyl groups at the 2-position and a phenyl group at the 6-position of the morpholine ring. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

- Molecular Formula: C12H17N

- Molar Mass: 191.27 g/mol

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis and a potential candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Molecular Targets: The compound may bind to neurotransmitter receptors and transporters, influencing their activity. This interaction is crucial for its potential effects on the central nervous system (CNS) .

- Pathways Involved: It can act as an agonist or antagonist at receptor sites or inhibit enzyme activity, thereby modulating signaling pathways within cells .

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits enzyme inhibition properties. Its structural similarity to biologically active molecules suggests that it may interact with various enzymes and receptors involved in neurotransmission and metabolic processes .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of neurotransmitter-related enzymes | , |

| Receptor Interaction | Binding affinity at neurotransmitter receptors | , |

| Central Nervous System | Possible effects on CNS signaling pathways | , |

Case Study 1: CNS Activity

A study focused on the binding affinity of this compound at various CNS receptors revealed promising results. The compound demonstrated significant binding to serotonin and dopamine receptors, suggesting its potential as a therapeutic agent for mood disorders and neurodegenerative diseases. Further investigations are required to elucidate the precise mechanisms involved.

Case Study 2: Synthetic Applications

In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex molecules. Its ability to undergo various transformations makes it valuable in developing new pharmaceutical compounds targeting specific biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.